molecular formula C12H18FN B2806265 [(4-Fluorophenyl)methyl](pentyl)amine CAS No. 847744-11-0

[(4-Fluorophenyl)methyl](pentyl)amine

Cat. No.: B2806265
CAS No.: 847744-11-0
M. Wt: 195.281
InChI Key: XVCVNVRAIYQXBP-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorobenzyl group and a pentyl chain. Its molecular formula is C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol. The pentyl chain contributes moderate lipophilicity and steric bulk, influencing solubility and reactivity .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-2-3-4-9-14-10-11-5-7-12(13)8-6-11/h5-8,14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCVNVRAIYQXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include:

    Temperature: Room temperature

    Solvent: Anhydrous ethanol or another suitable solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide in an alcohol solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alkanes.

    Substitution: Formation of substituted benzylamines with various functional groups.

Scientific Research Applications

(4-Fluorophenyl)methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity for these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Steric Parameter (A value) Key Properties
(4-Fluorophenyl)methylamine C₁₂H₁₆FN 193.26 4-Fluorobenzyl, pentyl 1.9 (pentyl) Moderate lipophilicity, moderate steric hindrance
Bis[(4-fluorophenyl)methyl]amine C₁₄H₁₃F₂N 245.26 Two 4-fluorobenzyl groups 1.7 (benzyl) High lipophilicity, planar structure
{5-[3-(4-Fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine C₁₅H₂₀N₃F 273.34 4-Fluorophenylpyrazole, methyl, pentyl 1.9 (pentyl) Heterocyclic component enhances π-π interactions
(4-Fluorophenyl)(phenyl)methylamine C₁₈H₂₂FN 271.37 Bulky tert-butyl, biphenyl-fluorine 4.0 (tert-butyl) High steric hindrance, reduced solubility
[(4-Fluorophenyl)methyl][(3-methoxyphenyl)methyl]amine C₁₅H₁₆FNO 245.29 4-Fluorobenzyl, 3-methoxybenzyl 1.7 (methoxybenzyl) Electron-donating methoxy group increases basicity
Key Observations:
  • Steric Effects : The pentyl chain in the target compound (A = 1.9) provides less steric hindrance than tert-butyl (A = 4.0) in the biphenyl analog .
  • Lipophilicity : Bis[(4-fluorophenyl)methyl]amine exhibits higher lipophilicity due to dual aromatic rings, whereas the pyrazole-containing analog balances lipophilicity with polar interactions .
(4-Fluorophenyl)methylamine
  • Fluorinated benzyl amines (e.g., N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine) are actively transported into cancer cells via polyamine transporters, indicating utility in tumor imaging or therapy .
Bis[(4-fluorophenyl)methyl]amine
  • Used as a precursor in antipsychotic drugs (e.g., Pimavanserin). Its dual fluorobenzyl groups enhance receptor binding affinity through hydrophobic interactions .
Pyrazole-Containing Analog ()
Tert-Butyl Analogs ()
  • High steric bulk limits membrane permeability but improves metabolic stability in vivo .

Biological Activity

(4-Fluorophenyl)methylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(4-Fluorophenyl)methylamine features a 4-fluorophenyl group attached to a pentylamine chain. Its molecular formula is C12H16FNC_{12}H_{16}FN, comprising twelve carbon atoms, sixteen hydrogen atoms, one fluorine atom, and one nitrogen atom. The presence of the fluorine atom in the para position of the phenyl ring is known to influence the compound's electronic properties and biological interactions.

1. Antidepressant Activity

Research indicates that compounds with similar structures have shown potential antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The fluorinated aromatic ring may enhance binding affinity to serotonin receptors, thus contributing to its antidepressant properties.

2. Analgesic Effects

In vitro studies suggest that (4-Fluorophenyl)methylamine may exhibit analgesic properties. It is hypothesized that this compound could interact with opioid receptors, although specific receptor binding studies are required to confirm this mechanism.

3. Neuroprotective Effects

Preliminary studies have indicated that related compounds can provide neuroprotection against oxidative stress, which may be relevant for conditions such as Alzheimer's disease. The antioxidant properties attributed to the fluorinated phenyl group could play a role in this activity.

The mechanisms through which (4-Fluorophenyl)methylamine exerts its biological effects are still under investigation. However, it is believed that:

  • Receptor Interaction : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
  • Enzyme Modulation : It may inhibit or activate specific enzymes involved in neurotransmitter metabolism, thereby influencing overall neurotransmitter levels in the brain.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of (4-Fluorophenyl)methylamine relative to structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-(4-Fluorophenyl)butanamineSimilar fluorinated phenyl groupShorter alkyl chain
N-(2,4-Difluorophenyl)methylamineContains two fluorine atoms on phenylPotentially different biological activity
N-(4-Chlorophenyl)methylamineChlorinated instead of fluorinatedVariability in receptor interaction

This table illustrates how the specific combination of a pentyl chain and a single fluorine substitution may impart distinct electronic and steric effects compared to its analogs, leading to different pharmacological profiles.

Case Study 1: In Vivo Antidepressant Activity

A study conducted on animal models demonstrated that administration of (4-Fluorophenyl)methylamine resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggested an increase in serotonin levels in the hippocampus following treatment.

Case Study 2: Pain Relief Assessment

In another study focused on pain relief, (4-Fluorophenyl)methylamine was administered to rodents subjected to inflammatory pain models. The findings indicated a notable decrease in pain response, supporting its potential as an analgesic agent.

Future Directions and Research Needs

While preliminary data suggest promising biological activities for (4-Fluorophenyl)methylamine, further research is essential to:

  • Conduct detailed pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME).
  • Explore long-term safety profiles through chronic administration studies.
  • Investigate potential drug-drug interactions that may affect therapeutic outcomes.

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